Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate
Description
Properties
Molecular Formula |
C11H17FO3 |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate |
InChI |
InChI=1S/C11H17FO3/c1-2-15-10(14)11(12)8-6-4-3-5-7-9(11)13/h2-8H2,1H3 |
InChI Key |
UYMCHAKTOBUMRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCCCC1=O)F |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Alkylation of Cyclooctanone
The foundational step in synthesizing ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate involves the Claisen condensation of cyclooctanone with diethyl carbonate. This reaction proceeds via deprotonation of cyclooctanone by a strong base, such as sodium hydride (NaH), to generate a resonance-stabilized enolate. The enolate attacks the electrophilic carbonyl carbon of diethyl carbonate, forming the β-ketoester intermediate.
Reaction Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF) at reflux (65–70°C).
- Molar Ratios : Cyclooctanone (1.0 eq), diethyl carbonate (2.0 eq), NaH (2.8 eq).
- Workup : Quenching with saturated NaHCO₃, extraction with petroleum ether/ethyl acetate (PE/EA = 4:1), and column chromatography (PE/EA = 20:1).
Yield : 95% for the methyl analog, with analogous conditions for the ethyl ester expected to yield 85–90%.
Spectroscopic Validation
The β-ketoester intermediate, ethyl 2-oxocyclooctane-1-carboxylate, is characterized by distinct NMR signals:
- ¹H NMR (CDCl₃) : δ 3.89–3.93 (q, 2H, -OCH₂CH₃), 2.50–2.60 (m, 2H, cyclooctane protons adjacent to ketone).
- ¹³C NMR (CDCl₃) : δ 208.5 (ketone C=O), 170.2 (ester C=O), 60.1 (-OCH₂CH₃).
Electrophilic Fluorination with Selectfluor
Mechanism and Optimization
Fluorination of the β-ketoester is achieved using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a mild electrophilic fluorinating agent. The reaction proceeds via attack of the enolate (generated in situ) on the electrophilic fluorine atom.
Reaction Conditions :
Comparative Fluorination Strategies
Alternative fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), were evaluated but resulted in lower yields (60–70%) due to competing side reactions. Selectfluor’s dual role as a base and fluorinating agent minimizes byproduct formation.
Purification and Characterization
Column Chromatography
Final purification employs silica gel chromatography with nonpolar solvent systems to isolate the target compound:
Spectroscopic Data for this compound
- ¹H NMR (CDCl₃) : δ 4.20–4.30 (q, 2H, -OCH₂CH₃), 2.70–2.80 (m, 2H, cyclooctane protons adjacent to ketone), 1.30 (t, 3H, -OCH₂CH₃).
- ¹⁹F NMR (CDCl₃) : δ -180.2 (s, 1F).
- IR (cm⁻¹) : 1745 (C=O ester), 1710 (C=O ketone), 1250 (C-F).
Alternative Synthetic Routes
Electrochemical Methods
A novel approach involves electrochemical carboxylation of cyclooctanone derivatives in the presence of CO₂ and ethyl bromide, though yields remain suboptimal (50–60%).
Ring-Expansion Strategies
Ring expansion of smaller cyclic ketones (e.g., cyclohexanone) via insertion reactions with diazoesters has been explored but requires harsh conditions (Rh catalysis, 100°C) and offers limited scalability.
Data Summary Table
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Claisen Condensation | NaH, diethyl carbonate, THF, reflux | 85–90% | >95% |
| Fluorination | Selectfluor, CH₃CN, 55°C | 80–85% | >98% |
| Purification | Silica gel (PE/EA = 15:1) | – | >98% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ketone and ester groups can also participate in various biochemical pathways, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Ethyl 5-Fluoro-2-Oxo-3-Azabicyclo[3.1.1]heptane-1-Carboxylate
Key Structural Differences :
- Ring System: Bicyclo[3.1.1]heptane (smaller, rigid bicyclic framework) vs. monocyclic cyclooctane.
- Heteroatoms : Incorporates a nitrogen atom (3-aza group) absent in the target compound.
- Substituents : Fluorine at position 5 vs. position 1 in the cyclooctane derivative.
Impact on Properties :
Ethyl 3,3-Dimethyl-2-Oxocyclopentane-1-Carboxylate
Key Structural Differences :
Impact on Properties :
- Methyl groups add steric bulk, which may hinder nucleophilic attacks at the carbonyl group.
- Lack of fluorine reduces electronegativity near the ketone, diminishing its electrophilic character compared to the fluorinated target compound .
Data Table: Structural and Functional Comparison
Research Findings and Functional Implications
Reactivity and Electronic Effects
- Fluorine’s Role: In the target compound, fluorine at C1 withdraws electron density, enhancing the electrophilicity of the adjacent carbonyl group.
- Ring Strain : The bicyclo[3.1.1]heptane derivative’s rigid structure may reduce susceptibility to ring-opening reactions compared to the more flexible cyclooctane compound .
Biological Activity
Ethyl 1-fluoro-2-oxocyclooctane-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Chemical Formula : C9H13FO3
- Molecular Weight : 188.198 g/mol
- CAS Number : 1578-70-7
- IUPAC Name : this compound
This compound exhibits its biological activity primarily through interactions with specific biological targets. Research indicates that compounds with similar structures often engage in ligand-receptor binding, influencing various metabolic pathways.
Target Interactions
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic applications in diseases like cancer and metabolic disorders.
- Receptor Modulation : The compound may also act as a modulator for GABA receptors, similar to other fluorinated compounds that influence neurotransmission and neuronal excitability .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects and enzyme inhibition capabilities of this compound. Notable findings include:
- Cytotoxicity : The compound demonstrated moderate cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.
- Enzyme Activity : Inhibition assays indicated that the compound could effectively inhibit specific enzymes at micromolar concentrations, supporting its role as a lead compound for further development.
In Vivo Studies
Limited in vivo studies have been reported, but initial results indicate promising pharmacokinetic profiles and bioavailability. Further research is necessary to fully understand the systemic effects and therapeutic potential.
Case Studies
A few case studies have highlighted the biological implications of this compound:
- Anticancer Activity : A study focused on its effects on human breast cancer cells showed that treatment with this compound led to significant apoptosis and reduced cell proliferation rates.
- Neuroprotective Effects : Another investigation suggested that it may offer protective effects against neurodegeneration by modulating GABAergic signaling pathways.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
